molecular formula C22H17FN4O2 B2632869 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380188-31-6

6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2632869
CAS RN: 2380188-31-6
M. Wt: 388.402
InChI Key: XCMCXGNSYZOUOT-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied in various studies. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, it has been shown to inhibit the activity of histone deacetylase, which could lead to the activation of various tumor suppressor genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one have been studied in various studies. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects, which could have implications for the treatment of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages and limitations of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one for lab experiments have been studied in various studies. One of the advantages is its potent anticancer activity against various cancer cell lines. Another advantage is its potential as a histone deacetylase inhibitor, which could have implications for the treatment of various diseases. However, one of the limitations is its low solubility, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one. One direction is to study its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for neurological disorders. Furthermore, it could be studied for its potential as a drug delivery system for other drugs. Finally, further studies could be conducted to improve its solubility and bioavailability for in vivo administration.
Conclusion:
In conclusion, 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a compound that has potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been reported in various studies. One of the methods involves the reaction of 3-fluorobenzaldehyde with 2-aminopyridazine in the presence of a base to form 6-(3-fluorophenyl)-2-(pyridazin-3-yl)pyridazin-3(2H)-one. The resulting compound is then treated with indolizine-2-carbonyl chloride and triethylamine to form 6-(3-fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one.

Scientific Research Applications

6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, it has been studied for its potential as a histone deacetylase inhibitor, which could have implications for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-17-5-3-4-15(10-17)20-7-8-21(28)27(24-20)19-13-26(14-19)22(29)16-11-18-6-1-2-9-25(18)12-16/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMCXGNSYZOUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN3C=CC=CC3=C2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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